molecular formula C21H22N4O B2389106 1-(2-(1H-indol-1-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 941988-20-1

1-(2-(1H-indol-1-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B2389106
CAS No.: 941988-20-1
M. Wt: 346.434
InChI Key: PDVQOLTZCULUNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although highly reactive (1H-indol-3-yl)methyl electrophiles such as (1H-indol-3-yl)methyl halides are potential precursors for the synthesis of various indole derivatives, some researchers have reported difficulties in their preparation due to concomitant undesired dimerization/oligomerization .


Molecular Structure Analysis

The molecular structure of “1-(2-(1H-indol-1-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea” is complex and involves multiple functional groups. The presence of the indole rings and the urea linkage are key features of this molecule.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive sites on the molecule. The indole rings and the urea linkage can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the indole rings and the urea linkage could impact properties such as solubility, stability, and reactivity.

Mechanism of Action

The mechanism of action of “1-(2-(1H-indol-1-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea” is believed to involve the inhibition of deubiquitinases (DUBs). This activity could have significant implications for a variety of biological processes, including protein degradation.

Future Directions

The future directions for research on “1-(2-(1H-indol-1-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea” could involve further exploration of its mechanism of action, potential applications, and methods for its synthesis .

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(2-indol-1-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-2-24-15-18(17-8-4-6-10-20(17)24)23-21(26)22-12-14-25-13-11-16-7-3-5-9-19(16)25/h3-11,13,15H,2,12,14H2,1H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVQOLTZCULUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCN3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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